molecular formula C3H11NO4S B13757722 Isopropylamine sulfate CAS No. 60828-92-4

Isopropylamine sulfate

Cat. No.: B13757722
CAS No.: 60828-92-4
M. Wt: 157.19 g/mol
InChI Key: PZTQBOXJFMOGBS-UHFFFAOYSA-N
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Description

Isopropylamine sulfate is an organic compound that belongs to the class of amines. It is a colorless liquid with a strong ammonia-like odor and is highly soluble in water. This compound is widely used in various industrial applications, including the production of herbicides, pharmaceuticals, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylamine sulfate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CH3)2CHOH+NH3(CH3)2CHNH2+H2O(CH_3)_2CHOH + NH_3 \rightarrow (CH_3)_2CHNH_2 + H_2O (CH3​)2​CHOH+NH3​→(CH3​)2​CHNH2​+H2​O

This reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced using the acetone hydrogenation ammoniation method. In this process, acetone is reacted with hydrogen and ammonia in the presence of a catalyst, such as copper-nickel-white clay, at temperatures ranging from 150 to 220°C. The reaction product is then purified by distillation to obtain isopropylamine .

Chemical Reactions Analysis

Types of Reactions: Isopropylamine sulfate undergoes various chemical reactions typical of amines, including protonation, alkylation, acylation, and condensation with carbonyl compounds. It is a weak base with a pKa of 10.63 .

Common Reagents and Conditions:

    Protonation: this compound can be protonated by acids to form the corresponding ammonium salt.

    Alkylation: It can react with alkyl halides to form secondary and tertiary amines.

    Acylation: It can undergo acylation with acyl chlorides to form amides.

    Condensation: It can condense with carbonyl compounds to form imines or Schiff bases.

Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, amides, and imines, depending on the specific reagents and conditions used .

Scientific Research Applications

Isopropylamine sulfate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isopropylamine sulfate involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. For example, isoprenaline, an analog of isopropylamine, acts as a β1-adrenergic receptor agonist, activating adenylate cyclase and increasing cAMP levels .

Comparison with Similar Compounds

Isopropylamine sulfate can be compared with other similar compounds, such as ethylamine, propylamine, and butylamine. These compounds share similar chemical properties but differ in their molecular structures and specific applications . For instance:

    Ethylamine: A smaller amine with similar reactivity but different industrial applications.

    Propylamine: Similar in structure but with a longer carbon chain, leading to different physical properties.

    Butylamine: An even longer carbon chain, resulting in different solubility and reactivity characteristics.

This compound is unique in its specific applications in the synthesis of herbicides and pharmaceuticals, making it a valuable compound in various fields .

Properties

CAS No.

60828-92-4

Molecular Formula

C3H11NO4S

Molecular Weight

157.19 g/mol

IUPAC Name

propan-2-amine;sulfuric acid

InChI

InChI=1S/C3H9N.H2O4S/c1-3(2)4;1-5(2,3)4/h3H,4H2,1-2H3;(H2,1,2,3,4)

InChI Key

PZTQBOXJFMOGBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N.OS(=O)(=O)O

Related CAS

91648-50-9
64346-44-7

Origin of Product

United States

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